molecular formula C10H12Br2 B1287434 1,4-Dibromo-2,5-diethylbenzene CAS No. 40787-48-2

1,4-Dibromo-2,5-diethylbenzene

Cat. No.: B1287434
CAS No.: 40787-48-2
M. Wt: 292.01 g/mol
InChI Key: DNHRBCFMFYOUKM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diethylbenzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two ethyl groups are substituted at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-diethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the 1 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-diethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dibromo-2,5-diethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-diethylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl groups are converted to carboxylic acids through the formation of intermediate species. The pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-2,5-diethylbenzene is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical transformations .

Properties

IUPAC Name

1,4-dibromo-2,5-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRBCFMFYOUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615089
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40787-48-2
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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